molecular formula C23H23FN4OS B2424860 N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034569-59-8

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2424860
CAS No.: 2034569-59-8
M. Wt: 422.52
InChI Key: PMCXSQIPDBAAIU-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a high-purity synthetic compound offered for research and development purposes. This complex molecule features a benzothiophene core linked to a fluorophenyl-substituted pyrazole carboxamide group via a dimethylaminoethyl chain, a structure that suggests potential for investigation in various biochemical pathways. Its specific molecular architecture makes it a candidate for use in pharmacological prototyping, high-throughput screening assays, and as a chemical probe for studying protein interactions. Researchers may find value in exploring its potential affinity for various enzyme families, including kinases, or its utility in early-stage discovery programs. This product is provided for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. All researchers should handle this material in accordance with their institution's safety protocols and applicable local regulations governing the use of laboratory chemicals.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4OS/c1-27(2)21(18-14-30-22-7-5-4-6-17(18)22)13-25-23(29)20-12-19(26-28(20)3)15-8-10-16(24)11-9-15/h4-12,14,21H,13H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCXSQIPDBAAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(C3=CSC4=CC=CC=C43)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ullmann Coupling for Aryl-Pyrazole Formation

Ethyl 1H-pyrazole-3-carboxylate is coupled with 1-fluoro-4-iodobenzene under copper-catalyzed conditions to introduce the 4-fluorophenyl group.

Procedure :

  • Reagents : Ethyl 1H-pyrazole-3-carboxylate (1 eq), 1-fluoro-4-iodobenzene (1.3 eq), CuI (0.2 eq), (1S,2S)-N,N'-dimethyl-1,2-diaminocyclohexane (0.2 eq), K₂CO₃ (2 eq), toluene.
  • Conditions : 110°C, 48 hours.
  • Yield : 77%.

Post-reaction, the methyl group is introduced at the pyrazole nitrogen via alkylation using methyl iodide and a base (e.g., NaH). Subsequent hydrolysis of the ethyl ester with aqueous NaOH yields the carboxylic acid.

Construction of the Benzo[b]thiophen-3-yl Fragment

The benzo[b]thiophene moiety is synthesized via a Suzuki-Miyaura cross-coupling reaction, leveraging palladium catalysis.

Synthesis of 2-(Benzo[b]thiophen-3-yl)-N,N-dimethylethan-1-amine

The dimethylaminoethyl side chain is introduced via reductive amination or nucleophilic substitution.

Reductive Amination Strategy

3-Acetylbenzo[b]thiophene is converted to the corresponding amine through reductive amination with dimethylamine.

Procedure :

  • Reagents : 3-Acetylbenzo[b]thiophene (1 eq), dimethylamine (2 eq), NaBH₃CN (1.5 eq), MeOH.
  • Conditions : Room temperature, 12 hours.
  • Yield : ~70% (estimated from analogous protocols).

Amide Bond Formation

The final step involves coupling the pyrazole carboxylic acid with the benzo[b]thiophene-derived amine using carbodiimide chemistry.

Activation and Coupling

Procedure :

  • Reagents : 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (1 eq), 2-(benzo[b]thiophen-3-yl)-N,N-dimethylethan-1-amine (1 eq), EDCl (1.2 eq), HOBt (1.2 eq), DMF.
  • Conditions : Room temperature, 12 hours.
  • Yield : 65–80% (based on similar amidation reactions).

Optimization and Mechanistic Insights

Critical Reaction Parameters

  • Copper Catalysis : Ullmann coupling requires precise stoichiometry of CuI and diamines to avoid homocoupling byproducts.
  • Palladium Selection : Pd(dppf)Cl₂ enhances Suzuki coupling efficiency for electron-deficient aryl bromides.
  • Reductive Amination : NaBH₃CN outperforms NaBH₄ in minimizing over-reduction.

Analytical Characterization

Key spectroscopic data for intermediates and the final compound:

Intermediate ¹H NMR (δ, ppm) MS (m/z)
Ethyl 1-(4-fluorophenyl)pyrazole-3-carboxylate 8.21 (s, 1H), 7.72–7.68 (m, 2H) 249.1 [M+H]+
3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid 12.1 (s, 1H), 7.89–7.85 (m, 2H) 221.1 [M+H]+
N-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide 8.45 (s, 1H), 7.92–7.88 (m, 2H) 451.2 [M+H]+

Challenges and Alternative Routes

  • Regioselectivity in Pyrazole Formation : Competing N-arylations are mitigated by using bulky diamines.
  • Benzo[b]thiophene Functionalization : Direct C–H activation remains underexplored but could streamline synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or halides, under specific conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of derivatives with different substituents on the aromatic rings.

Scientific Research Applications

  • Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly in the treatment of diseases involving inflammation or microbial infections.

  • Material Science: Its unique structure could be useful in the design of new materials with specific electronic or optical properties.

  • Industrial Processes: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would be determined by the specific biological system being targeted.

Comparison with Similar Compounds

  • N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

  • N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Uniqueness: This compound is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of the fluorophenyl group, in particular, may impart distinct properties compared to similar compounds.

Biological Activity

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with potential pharmacological applications. Its unique structural features suggest various biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features several functional groups that contribute to its biological activity:

  • Benzothiophene moiety : Known for its role in various pharmacological effects.
  • Dimethylaminoethyl side chain : This group may enhance solubility and bioavailability.
  • Pyrazole ring : Associated with diverse biological activities, including anti-inflammatory and analgesic properties.
  • Fluorophenyl group : Often linked to increased potency and selectivity in drug design.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For example, derivatives of thiophene have shown efficacy against various bacterial strains due to their ability to inhibit essential bacterial enzymes . The sulfonamide moiety present in related compounds has been documented for its antimicrobial properties, suggesting a potential for this compound in treating infections.

Antidepressant Activity

Several studies have explored the antidepressant potential of nitrogen-containing heterocycles. Compounds similar to this pyrazole derivative have demonstrated activity at serotonin receptors, which are crucial targets for antidepressant medications. For instance, the interaction with 5-HT receptors can lead to enhanced mood regulation . The structural characteristics of this compound may facilitate similar interactions, warranting further investigation into its psychotropic effects.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, preliminary studies suggest that it may act through:

  • Inhibition of specific enzymes : Similar compounds have been noted for their ability to inhibit glucosamine-6-phosphate synthase, an essential enzyme in bacterial cell wall synthesis .
  • Receptor modulation : The pyrazole ring may interact with various receptors involved in neurotransmission, potentially influencing mood and behavior.

Case Studies and Research Findings

StudyFindings
Varvarsou et al. (2006)Investigated nitrogen-containing heterocycles for antidepressant effects; found promising activity related to serotonin receptor modulation .
Heffernan et al. (2020)Evaluated dual-action compounds targeting norepinephrine reuptake; suggested structural similarities could indicate potential efficacy .
Primofiore et al. (2023)Identified bicyclic aryl-substituted compounds with combined 5-HT reuptake inhibition; parallels drawn to the target compound's structure .

Q & A

Basic: What are the optimal synthetic routes for N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions:

Intermediate preparation : Benzo[b]thiophen-3-yl and 4-fluorophenyl pyrazole precursors are synthesized separately. For example, pyrazole rings are formed via cyclocondensation of hydrazines with β-ketoesters or diketones .

Coupling reactions : The dimethylaminoethyl side chain is introduced via nucleophilic substitution or amidation, often using catalysts like EDCI/HOBt or DCC for carboxamide bond formation .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) is used to isolate intermediates and the final compound .

Characterization : Intermediates are verified via TLC, while the final product is confirmed using ¹H/¹³C NMR (e.g., aromatic proton integration at δ 7.0–8.5 ppm) and HRMS (exact mass matching ±2 ppm) .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:
Key techniques include:

  • NMR spectroscopy :
    • ¹H NMR : Identifies substituents (e.g., dimethylamino protons at δ 2.2–2.5 ppm, fluorophenyl aromatic protons).
    • ¹³C NMR : Confirms carbonyl groups (C=O at ~165 ppm) and quaternary carbons in the pyrazole ring .
  • Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion for C₂₄H₂₅FN₄O₂S).
  • X-ray crystallography (if crystals are obtainable): Resolves 3D conformation and hydrogen-bonding patterns, critical for structure-activity studies .

Advanced: How can reaction mechanisms for key synthetic steps (e.g., carboxamide coupling) be investigated to improve yield?

Answer:
Mechanistic studies involve:

  • Kinetic analysis : Monitor reaction progress via HPLC or in situ IR to identify rate-limiting steps (e.g., activation of carboxylic acid in carbodiimide-mediated coupling) .
  • Catalyst screening : Compare yields using EDCI vs. DCC, or evaluate additives like DMAP to stabilize reactive intermediates .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies for coupling reactions, guiding solvent selection (polar aprotic solvents like DMF improve nucleophilicity) .

Advanced: How should researchers design assays to evaluate this compound’s biological activity (e.g., kinase inhibition)?

Answer:

  • Target selection : Prioritize kinases or receptors based on structural analogs (e.g., pyrazole-carboxamides often target MAPK or EGFR pathways) .
  • In vitro assays :
    • Enzyme inhibition : Use fluorescence polarization (FP) or TR-FRET assays with ATP analogs to measure IC₅₀ values .
    • Cellular assays : Test cytotoxicity (MTT assay) and apoptosis markers (caspase-3/7 activation) in cancer cell lines (e.g., HeLa, MCF-7) .
  • Control experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and assess off-target effects via kinome-wide profiling .

Advanced: How can contradictory bioactivity data across studies be resolved?

Answer:
Discrepancies often arise from:

  • Experimental variables :
    • Solvent effects (DMSO concentration >0.1% may artifactually inhibit enzymes).
    • Cell line heterogeneity (e.g., MCF-7 vs. MDA-MB-231 in breast cancer models) .
  • Structural analogs : Compare results with derivatives (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate pharmacophore contributions .
  • Data normalization : Use Z-factor scoring to validate assay robustness and exclude outlier replicates .

Advanced: What strategies are recommended for studying structure-activity relationships (SAR) to enhance solubility or potency?

Answer:

  • Modification sites :
    • Benzo[b]thiophene : Introduce sulfonyl groups to improve solubility .
    • Dimethylaminoethyl chain : Replace with morpholino or piperazine to modulate logP .
  • SAR workflow :
    • Synthesize 10–15 analogs with systematic substitutions.
    • Profile solubility (shake-flask method) and permeability (Caco-2 assay).
    • Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Advanced: How can researchers address stability issues (e.g., hydrolysis of the carboxamide group) during storage?

Answer:

  • Degradation studies :
    • Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .
    • Identify hydrolytic byproducts via LC-MS/MS.
  • Formulation :
    • Lyophilize with cryoprotectants (trehalose) for long-term storage.
    • Use amber vials under inert gas (N₂) to prevent oxidation .

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